molecular formula C20H21N3O2 B12808106 3,7-Diphenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione CAS No. 67744-83-6

3,7-Diphenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Cat. No.: B12808106
CAS No.: 67744-83-6
M. Wt: 335.4 g/mol
InChI Key: IJQFFEGMNCXLHL-UHFFFAOYSA-N
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Description

3,7-Diphenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diphenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione typically involves multi-step organic reactions. One possible synthetic route could involve the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Diphenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions could be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound may undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,7-Diphenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,7-Diphenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione may include other tricyclic compounds with similar structural features. Examples could be:

  • 1,2,3,4-Tetrahydroquinoline derivatives
  • 1,2,3-Benzotriazine derivatives

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of phenyl groups, which may impart unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

67744-83-6

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3,7-diphenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C20H21N3O2/c24-19-14-21(17-10-5-2-6-11-17)15-20(25)23-18(12-7-13-22(19)23)16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2

InChI Key

IJQFFEGMNCXLHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=O)CN(CC(=O)N2C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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